L-Seryl-L-alanylglycyl-L-phenylalanine
Description
Properties
CAS No. |
245073-52-3 |
|---|---|
Molecular Formula |
C17H24N4O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H24N4O6/c1-10(20-16(25)12(18)9-22)15(24)19-8-14(23)21-13(17(26)27)7-11-5-3-2-4-6-11/h2-6,10,12-13,22H,7-9,18H2,1H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)/t10-,12-,13-/m0/s1 |
InChI Key |
CYHGMWDFTYJGFY-DRZSPHRISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Using tert-Butyloxycarbonyl (Boc) Chemistry
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for constructing peptides like L-Seryl-L-alanylglycyl-L-phenylalanine. The method, exemplified in U.S. Patent US3341510A, involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and deprotection.
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid, L-phenylalanine, to a chloromethylated polystyrene resin. This resin is chosen for its stability under acidic conditions and compatibility with Boc chemistry. The attachment is achieved by reacting the carboxyl group of L-phenylalanine with the resin’s chloromethyl groups in the presence of a base such as triethylamine, forming a benzyl ester linkage.
Deprotection and Neutralization
After attachment, the Boc-protecting group on the amino terminus of L-phenylalanine is removed using trifluoroacetic acid (TFA) in methylene chloride (25–50% v/v). The resin is then neutralized with 10% triethylamine in methylene chloride to ensure the amino group remains unprotonated for subsequent coupling.
Coupling Reactions
The next amino acid, glycine, is introduced as its Boc-protected derivative. Activation of glycine’s carboxyl group is achieved using dicyclohexylcarbodiimide (DCC) in methylene chloride, forming an active ester intermediate. Coupling proceeds at room temperature for 2 hours, with monitoring via ninhydrin tests to confirm completion. This process is repeated sequentially for L-alanine and L-serine, each protected with Boc groups.
Cleavage and Final Deprotection
Upon completion of the tetrapeptide chain, the resin-bound product is treated with anhydrous hydrogen fluoride (HF) at 0°C for 45 minutes to cleave the peptide from the resin and remove side-chain protecting groups. For instance, benzyl-based protecting groups on serine (O-benzyl) are cleaved under these conditions, yielding the free tetrapeptide.
Key Advantages:
Solution-Phase Peptide Synthesis
Solution-phase synthesis offers an alternative for laboratories lacking SPPS infrastructure. This method, illustrated in European Patent EP1280818B1, relies on stepwise coupling of protected amino acids in solution.
Protection Strategy
Each amino acid is individually protected:
Activation and Coupling
The carboxyl group of L-alanine is activated using DCC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This activated species reacts with the amino group of glycine, which is pre-protected with Cbz. After coupling, the Cbz group on glycine is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (2.11–3.52 bar). The deprotected glycine-alanine dipeptide then reacts with L-serine, followed by L-phenylalanine, in a similar manner.
Comparative Analysis of Synthetic Methods
| Parameter | SPPS (Boc Chemistry) | Solution-Phase Synthesis |
|---|---|---|
| Yield | 75–90% (theoretical) | 50–70% (due to purification losses) |
| Time per Residue | 2–4 hours | 8–12 hours |
| Racemization Risk | Low (0.1–1%) | Moderate (1–5%) |
| Scalability | Suitable for milligram to gram scales | Limited to gram scales |
| Key Reagents | Trifluoroacetic acid, DCC, HF | DCC, HOBt, Pd/C |
Innovations in Protecting Group Strategies
Recent patents highlight advancements in orthogonal protection. For example, European Patent EP1280818B1 employs p-methoxybenzyloxycarbonyl (MOZ) groups, which are cleaved under milder acidic conditions (dilute TFA) compared to traditional Cbz groups. This reduces side reactions during deprotection, enhancing overall yield.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on serine can be oxidized to form a ketone.
Reduction: The peptide bonds can be reduced to amines under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of peptide bonds can produce individual amino acids.
Scientific Research Applications
L-Seryl-L-alanylglycyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Peptides
Key Observations :
- Sequence Length : Shorter peptides (e.g., Phe-Gly, Ala-Ala) exhibit simpler solubility profiles, while longer sequences (e.g., heptapeptide in ) introduce complexity in folding and charge distribution.
- Functional Groups : The presence of nitro groups () or charged residues (Lys, Arg in ) alters reactivity and solubility compared to the unmodified tetrapeptide.
Physicochemical Properties
Table 2: Acidic Dissociation Constants (pKa) and Solubility
Notes:
- Its low solubility stems from the hydrophobic phenylalanine residue .
Stereochemical and Functional Modifications
- D-Amino Acid Incorporation: describes a peptide with D-alanine (L-Tyr-D-Ala-Gly-Phe-Leu-Ser), which enhances proteolytic resistance compared to L-configured counterparts .
- Cysteine-Containing Peptides : highlights a cysteinyl-glycyl-seryl sequence (Ala-Val-Cys-Cys-Gly-Ser ), where disulfide bonds could stabilize tertiary structures—unseen in the target tetrapeptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
